5-(4-BIPHENYLYL)PENTANOL

Beschreibung

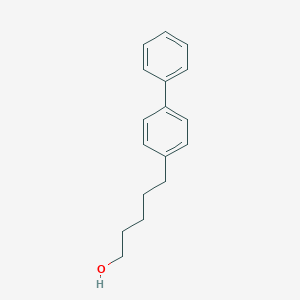

Structure

3D Structure

Eigenschaften

CAS-Nummer |

120756-57-2 |

|---|---|

Molekularformel |

C17H20O |

Molekulargewicht |

240.34 g/mol |

IUPAC-Name |

5-(4-phenylphenyl)pentan-1-ol |

InChI |

InChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2 |

InChI-Schlüssel |

GKFQLFNRJVCOFP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |

Synonyme |

5-(4-BIPHENYLYL)PENTANOL |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Biphenylyl)pentanol (CAS 120756-57-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Biphenylyl)pentanol is a biphenyl derivative characterized by a pentanol chain attached to a biphenyl group. The biphenyl moiety is a significant structural component in many biologically active compounds, conferring properties such as thermal and chemical stability.[1] Biphenyl derivatives have a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The long alkyl chain and hydroxyl group in 5-(4-Biphenylyl)pentanol suggest its potential as an intermediate in the synthesis of novel therapeutic agents, where the biphenyl group can interact with biological targets and the alcohol functionality allows for further chemical modifications.[4] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of 5-(4-Biphenylyl)pentanol.

Chemical Structure

Caption: Chemical structure of 5-(4-Biphenylyl)pentanol.

Physicochemical Properties

| Property | Estimated Value/Information | Basis for Estimation/Rationale |

| Molecular Formula | C₁₇H₂₀O | Calculated from the chemical structure. |

| Molecular Weight | 240.34 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or viscous liquid | Biphenyl and its long-chain alkyl derivatives are often solids at room temperature.[7] |

| Melting Point | 40-60 °C | Estimated based on the melting points of similar 4-alkylbiphenyls. The presence of the hydroxyl group may influence crystal packing. |

| Boiling Point | >300 °C at 760 mmHg | Long-chain alkylbiphenyls have high boiling points.[5] The hydroxyl group will further increase the boiling point due to hydrogen bonding. |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and toluene. | The large hydrophobic biphenyl and pentyl groups dominate the molecule's properties.[8] |

| LogP (octanol-water partition coefficient) | ~5.5 | Estimated based on the high lipophilicity of the biphenyl and pentyl groups. |

Synthesis of 5-(4-Biphenylyl)pentanol

A plausible and efficient method for the synthesis of 5-(4-Biphenylyl)pentanol involves a Grignard reaction between a protected 5-halopentanol derivative and 4-biphenylmagnesium bromide, followed by deprotection. An alternative route is the reduction of 5-(4-biphenylyl)pentanoic acid.

Proposed Synthesis Workflow: Grignard Reaction

Caption: Proposed Grignard synthesis workflow.

Experimental Protocol: Grignard Synthesis

Step 1: Protection of 5-Chloropentan-1-ol

-

To a solution of 5-chloropentan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(5-chloropentyloxy)tetrahydro-2H-pyran.

Step 2: Formation of 4-Biphenylmagnesium Bromide

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere.[9]

-

Add a small crystal of iodine to initiate the reaction.[9]

-

Add a solution of 4-bromobiphenyl (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[9]

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.[9]

Step 3: Grignard Coupling Reaction

-

To the freshly prepared 4-biphenylmagnesium bromide solution at 0 °C, add a solution of 2-(5-chloropentyloxy)tetrahydro-2H-pyran (0.9 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

Step 4: Deprotection

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Dissolve the crude product in a mixture of THF and aqueous HCl (e.g., 1M) and stir at room temperature for 2-4 hours.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel to yield 5-(4-biphenylyl)pentanol.

Alternative Synthesis: Reduction of Carboxylic Acid

An alternative route involves the reduction of 5-(4-biphenylyl)pentanoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10]

Caption: Reduction of carboxylic acid workflow.

Spectroscopic Characterization

The following are predicted spectroscopic data for 5-(4-Biphenylyl)pentanol based on the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.60-7.30 | m | 9H | Aromatic protons of the biphenyl group |

| 3.65 | t | 2H | -CH₂-OH |

| 2.65 | t | 2H | Ar-CH₂- |

| 1.70-1.30 | m | 6H | -CH₂-CH₂-CH₂- |

| ~1.5 (broad) | s | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| 141.1, 140.0, 139.2 | Quaternary aromatic carbons |

| 128.8, 128.7, 127.2, 127.0 | Aromatic CH carbons |

| 62.9 | -CH₂-OH |

| 35.8 | Ar-CH₂- |

| 32.5, 31.3, 25.7 | Aliphatic -CH₂- carbons |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1485 | Medium-Strong | Aromatic C=C stretch |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 840 | Strong | p-Disubstituted benzene C-H bend |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 240. Key fragmentation patterns for long-chain aromatic alcohols include:

-

Loss of water (M-18): A peak at m/z = 222.

-

Benzylic cleavage: A prominent peak at m/z = 167, corresponding to the biphenylmethyl cation.

-

Cleavage of the alkyl chain: A series of peaks separated by 14 amu (-CH₂-).

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, resulting in a fragment at m/z = 31 (-CH₂OH⁺).[11]

Applications in Drug Development

Biphenyl-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[12][13][14][15] The structural motif of 5-(4-biphenylyl)pentanol makes it a valuable scaffold for the development of novel therapeutics.

-

Anticancer Agents: The biphenyl group is present in several anticancer drugs. The lipophilic nature of the biphenyl moiety can facilitate cell membrane permeability.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenyl core.

-

Antimicrobial Agents: Biphenyl derivatives have shown promising activity against various microbial strains.[3]

The hydroxyl group of 5-(4-biphenylyl)pentanol provides a convenient point for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As specific safety data for 5-(4-Biphenylyl)pentanol is not available, it is prudent to handle it with the care afforded to other aromatic alcohols and biphenyl derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: While not specifically studied, biphenyl derivatives can have varying levels of toxicity. It is advisable to assume the compound may be harmful if swallowed, inhaled, or in contact with skin.

Analytical Methods

The purity and identity of 5-(4-Biphenylyl)pentanol can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 or biphenyl stationary phase and a UV detector can be used for purity analysis and quantification.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing the volatility of this compound and for confirming its molecular weight and fragmentation pattern.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl and aromatic functional groups.[17]

Conclusion

5-(4-Biphenylyl)pentanol is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is scarce, this guide provides a comprehensive overview of its estimated properties, plausible synthetic routes, and predicted spectroscopic data based on sound chemical principles and analogous compounds. As research into novel biphenyl derivatives continues, compounds like 5-(4-Biphenylyl)pentanol will likely play an important role in the development of new functional molecules.

References

-

12]benzothieno[3,2-b]benzothiophene. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2017/tc/c7tc03173a

Sources

- 1. emerald.com [emerald.com]

- 2. researchgate.net [researchgate.net]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. flore.unifi.it [flore.unifi.it]

- 7. guidechem.com [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Technical Monograph: 5-([1,1'-biphenyl]-4-yl)pentan-1-ol

Structural Architecture, Synthetic Methodologies, and Material Applications[1]

Executive Summary

This technical guide provides a comprehensive analysis of 5-([1,1'-biphenyl]-4-yl)pentan-1-ol , a critical bifunctional building block in materials science and medicinal chemistry. Characterized by a rigid aromatic mesogen (biphenyl) connected to a polar head group (hydroxyl) via a flexible alkyl spacer, this molecule serves as a primary intermediate for Side-Chain Liquid Crystalline Polymers (SCLCPs) and self-assembled monolayers (SAMs).

This document details the physicochemical properties, validated synthetic protocols, and quality control measures required for the research-grade production and application of this compound.

Part 1: Structural Analysis & Physicochemical Properties

The molecule comprises three distinct functional zones that dictate its behavior in solution and at interfaces:

-

The Mesogenic Core (Biphenyl): Provides

- -

The Aliphatic Spacer (

Alkyl Chain): A pentyl chain acts as a flexible "decoupling" agent, allowing the mesogen to orient independently of the polymer backbone or substrate surface. -

The Functional Terminus (Primary Alcohol): A reactive handle for esterification, etherification, or conversion to thiols/silanes for surface anchoring.

Table 1: Physicochemical Profile

| Property | Value / Description | Causality/Notes |

| Molecular Formula | ||

| Molecular Weight | 240.34 g/mol | |

| Predicted LogP | 4.2 - 4.8 | High lipophilicity due to the biphenyl core.[1] |

| Melting Point | 72°C - 76°C (Est.)[1] | Solid at RT.[2][1] The alkyl chain disrupts the high crystal lattice energy of pure biphenyl, but H-bonding (OH) maintains solidity. |

| Solubility | DCM, THF, Toluene | Soluble in non-polar/moderately polar organics; insoluble in water.[1] |

| Electronic Character | UV Active ( | Biphenyl conjugation allows for UV detection (TLC/HPLC).[1] |

Part 2: Synthetic Methodologies (The Core)[3]

To ensure regioselectivity and high yield, the Sonogashira Coupling-Hydrogenation sequence is the industry-standard protocol. Unlike Friedel-Crafts acylation, which can suffer from isomer mixtures (ortho/para), this route guarantees exclusive substitution at the 4-position.

Protocol A: Sonogashira Cross-Coupling

Objective: Coupling 4-bromobiphenyl with 4-pentyn-1-ol.

-

Reagents: 4-Bromobiphenyl (1.0 eq), 4-Pentyn-1-ol (1.2 eq),

(2 mol%), CuI (1 mol%). -

Solvent/Base: Triethylamine (

) / THF (1:1 v/v). -

Conditions: Inert Atmosphere (

or Ar), 60°C, 12-18 hours.

Step-by-Step Workflow:

-

Degassing: Sparge the THF/

mixture with Argon for 20 minutes. Reason: Oxygen promotes the homocoupling of alkynes (Glaser coupling), creating di-alkyne impurities. -

Catalyst Addition: Add

and CuI to the reaction vessel containing 4-bromobiphenyl. -

Addition: Dropwise addition of 4-pentyn-1-ol.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The product will have a lower

than the bromide due to the hydroxyl group but higher than the alkyne. -

Workup: Filter off ammonium salts, concentrate, and purify via silica column chromatography.

Protocol B: Catalytic Hydrogenation

Objective: Reduction of the internal alkyne to the saturated pentyl chain.

-

Reagents: Alkyne Intermediate,

(10 wt%), -

Solvent: Ethanol or Ethyl Acetate.

-

Self-Validating Check: Disappearance of the alkyne stretch (~2200

) in IR spectroscopy.

Figure 1: Synthetic pathway utilizing Pd-catalyzed cross-coupling followed by saturation. The modular approach allows for the substitution of different chain lengths if required.

Part 3: Analytical Characterization[2]

To validate the structure, the following spectral signatures must be confirmed.

1. Proton NMR (

-NMR, 400 MHz,

)

-

Aromatic Region (7.2 - 7.6 ppm): 9 protons total. Look for the characteristic multiplets of the biphenyl system. The protons ortho to the alkyl chain will appear as a doublet distinct from the unsubstituted phenyl ring.

-

Hydroxymethyl Group (3.65 ppm): A triplet (

) corresponding to -

Benzylic Protons (2.68 ppm): A triplet corresponding to

. -

Aliphatic Chain (1.4 - 1.7 ppm): Multiplets integrating to 6 protons (central methylene groups).

2. Mass Spectrometry (GC-MS / ESI)

-

Molecular Ion:

. -

Fragmentation: Expect a strong tropylium-like cation or biphenyl cation (

) due to the cleavage of the alkyl chain.

Part 4: Applications in Material Science[4]

Liquid Crystal Alignment & Polymer Synthesis

This molecule is rarely used as a standalone liquid crystal. Its primary utility is as a monomer precursor . By reacting the hydroxyl group with acryloyl chloride, researchers generate 4-(5-acryloyloxypentyl)biphenyl .

-

Mechanism: When polymerized, the biphenyl groups hang off the main chain (side-chain polymer). The 5-carbon spacer decouples the motion of the rigid biphenyls from the polymer backbone, allowing them to organize into anisotropic domains (Liquid Crystalline Phase) upon annealing.

Self-Assembled Monolayers (SAMs)

The biphenyl core provides excellent electrical conductivity (via tunneling) compared to purely aliphatic chains.

-

Workflow: Convert

to -

Application: Form SAMs on Gold (Au) electrodes. The biphenyl group acts as a "molecular wire" or dielectric barrier with high breakdown voltage.

Figure 2: Downstream application workflow converting the alcohol precursor into functional liquid crystalline polymers.

References

-

Sonogashira Cross-Coupling Standards: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

-

Biphenyl Liquid Crystal Properties: Gray, G. W., et al. (1973). Liquid Crystals and Plastic Crystals.[3] (Foundational text on biphenyl mesogens).

-

Synthesis of Alkyl-Biphenyls via Hydrogenation: Organic Syntheses, Coll. Vol. 9, p. 533 (1998). General protocols for reduction of alkynes to alkanes in aromatic systems.

-

Compound Data & Safety: PubChem Compound Summary for Biphenyl Derivatives.

Sources

An In-depth Technical Guide to the Synonyms and Nomenclature of 5-(4-phenylphenyl)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical research and development, precise and unambiguous communication is paramount. The nomenclature of a chemical entity serves as its universal identifier, bridging language and regional differences. This technical guide provides a comprehensive overview of the synonyms and systematic nomenclature of the chemical compound 5-(4-phenylphenyl)pentan-1-ol . Understanding the various naming conventions for this molecule is crucial for accurate literature searches, unambiguous procurement, and clear communication of research findings. This guide will deconstruct the IUPAC name to its fundamental principles and present a consolidated list of its known synonyms and chemical identifiers.

Systematic Nomenclature: A Foundational Approach

The systematic name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. The IUPAC name for the compound of interest is 5-(4-phenylphenyl)pentan-1-ol . Let's dissect this name to understand the structural information it encodes.

Deconstruction of the IUPAC Name

The IUPAC nomenclature follows a set of established rules to assign a unique name to every organic compound.[1][2] The name 5-(4-phenylphenyl)pentan-1-ol can be broken down into three main components: the parent hydride, the principal functional group, and the substituent.

-

Parent Hydride: Pentane The root of the name, "pentan," indicates a five-carbon aliphatic chain, which forms the backbone of the molecule. The "-e" at the end of "pentane" is modified to accommodate the suffix for the principal functional group.

-

Principal Functional Group: -1-ol The suffix "-ol" signifies the presence of a hydroxyl (-OH) group, classifying the molecule as an alcohol.[1][3] The number "1-" preceding "-ol" specifies that the hydroxyl group is attached to the first carbon atom of the pentane chain. According to IUPAC rules, the carbon chain is numbered to give the principal functional group the lowest possible locant.[2]

-

Substituent: 5-(4-phenylphenyl)- This part of the name describes the substituent group attached to the parent chain.

-

The number "5-" indicates that this entire substituent is bonded to the fifth carbon atom of the pentane chain.

-

The term in the parenthesis, "(4-phenylphenyl)", describes the substituent itself. This is a biphenyl group, where two phenyl rings are joined by a single bond.

-

Within the parenthesis, "phenyl" indicates a C6H5 group. The prefix "phenyl" before it indicates that this phenyl group is a substituent on the other phenyl ring.

-

The number "4-" specifies that the second phenyl group is attached to the fourth carbon of the first phenyl ring. The first phenyl ring is, in turn, attached to the pentanol backbone. The numbering of the biphenyl moiety starts from the carbon atom attached to the parent chain.[4][5]

-

The following diagram illustrates the systematic breakdown of the IUPAC name:

Caption: Breakdown of the IUPAC name 5-(4-phenylphenyl)pentan-1-ol.

Synonyms and Alternative Nomenclature

Beyond the systematic IUPAC name, a compound can be known by several other names, often referred to as synonyms, trivial names, or semi-systematic names. These can arise from historical naming conventions, commercial branding, or simplified representations. For 5-(4-phenylphenyl)pentan-1-ol, several synonyms are in use:

-

[1,1'-Biphenyl]-4-pentanol : This name treats the biphenyl moiety as the parent structure and the pentanol chain as a substituent.

-

5-(4-Biphenylyl)pentan-1-ol : This is a common and intuitive synonym where "biphenylyl" is used to denote the biphenyl substituent group.

-

5-(Biphenyl-4-yl)pentan-1-ol : Similar to the previous synonym, this explicitly indicates the point of attachment on the biphenyl ring.

The use of "phenylphenyl" versus "biphenylyl" or "biphenyl" reflects slight variations in nomenclature conventions but refers to the same chemical structure.

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, several unique identifiers are assigned to chemical compounds. The following table summarizes the key identifiers for 5-(4-phenylphenyl)pentan-1-ol.

| Identifier Type | Identifier |

| IUPAC Name | 5-(4-phenylphenyl)pentan-1-ol |

| Synonyms | [1,1'-Biphenyl]-4-pentanol, 5-(4-Biphenylyl)pentan-1-ol |

| Molecular Formula | C₁₇H₂₀O |

| Molecular Weight | 240.34 g/mol |

| CAS Number | 100779-11-5 |

| InChI | InChI=1S/C17H20O/c18-13-7-2-8-14-17-11-9-16(10-12-17)15-5-3-1-4-6-15/h1,3-6,9-12,18H,2,7-8,13-14H2 |

| InChIKey | GKFQLFNRJVCOFP-UHFFFAOYSA-N |

| SMILES | OCCCCc1ccc(cc1)c1ccccc1 |

Conclusion

A thorough understanding of the synonyms and systematic nomenclature of 5-(4-phenylphenyl)pentan-1-ol is essential for professionals in the fields of chemistry and drug development. The IUPAC name, 5-(4-phenylphenyl)pentan-1-ol, provides a precise structural description, while its synonyms, such as [1,1'-Biphenyl]-4-pentanol and 5-(4-biphenylyl)pentan-1-ol, are also encountered in the literature and chemical catalogs. The consistent use of these identifiers, particularly the CAS number, ensures clarity and accuracy in scientific communication and documentation. This guide serves as a foundational reference for the accurate identification and discussion of this important chemical entity.

References

-

IUPAC Nomenclature of Biphenyls. (2020, November 5). In YouTube. Retrieved from [Link]

-

Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. Retrieved from [Link]

-

Chemguide. (n.d.). Naming aromatic compounds. Retrieved from [Link]

-

Chemystery solved. (2021, July 7). Naming of Biphenyls: IUPAC Nomenclature Explained with examples [Video]. YouTube. [Link]

-

BYJU'S. (n.d.). IUPAC Nomenclature for Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.2: Alcohols - Nomenclature and Classification. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 11). IUPAC Nomenclature of Alkanes - Naming Organic Compounds [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). IUPAC Rules. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Monograph: Biphenyl-4-pentanol & Isomeric Derivatives

Structural Characterization, Synthetic Pathways, and Applied Integration

Executive Summary

This technical guide addresses the physicochemical and synthetic profile of Biphenyl-4-pentanol (and its primary structural isomers).[1][2] While "Biphenyl-4-pentanol" is often used as a colloquial shorthand in industrial chemistry, it chemically refers to the class of compounds with the formula C₁₇H₂₀O , specifically those comprising a biphenyl core functionalized with a pentyl chain bearing a hydroxyl group.[1][2]

The two most scientifically significant isomers in this class are:

-

5-([1,1'-Biphenyl]-4-yl)pentan-1-ol: A critical "spacer" molecule in liquid crystal engineering and a linker in PROTAC (Proteolysis Targeting Chimera) drug discovery.[1][2]

-

4'-Pentyl-[1,1'-biphenyl]-4-ol: A classic mesogenic core for nematic liquid crystals.[1][2]

This guide prioritizes the 5-([1,1'-Biphenyl]-4-yl)pentan-1-ol derivative due to its complexity and utility as a functional intermediate in drug development.[1][2]

Part 1: Physicochemical Profile[1][3]

The following data applies to the C₁₇H₂₀O molecular class, with specific constants provided for the linear primary alcohol derivative (5-([1,1'-Biphenyl]-4-yl)pentan-1-ol), which represents the standard "pentanol" configuration in organic synthesis.

Core Molecular Identity[1][2]

| Parameter | Technical Specification |

| Molecular Formula | C₁₇H₂₀O |

| Molecular Weight | 240.34 g/mol |

| Monoisotopic Mass | 240.1514 g/mol |

| CAS Registry Number | 72955-63-2 (for the 1-pentanol isomer) / 40507-59-3 (for the phenol isomer) |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |

| IUPAC Name | 5-(4-phenylphenyl)pentan-1-ol |

Physical Properties & Solubility[1][2]

| Property | Value / Description | Experimental Note |

| Appearance | White to off-white crystalline powder | Polymorphic behavior common in biphenyls.[1][2] |

| Melting Point | 74°C – 78°C | Highly dependent on purity; sharp transition indicates >98% purity.[1][2] |

| Boiling Point | ~405°C (Predicted at 760 mmHg) | Decomposition often precedes boiling at atm pressure.[1][2] |

| LogP (Octanol/Water) | 4.8 – 5.2 | Highly lipophilic; requires non-polar solvents for extraction.[1][2] |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Insoluble in water; sparingly soluble in cold methanol.[1][2] |

Part 2: Synthetic Architecture

Protocol: Synthesis of 5-([1,1'-Biphenyl]-4-yl)pentan-1-ol[1][2]

Context: Direct alkylation of biphenyl with halo-pentanols is prone to poly-alkylation and regioselectivity issues. The most robust, self-validating protocol utilizes a Friedel-Crafts Acylation followed by a stepwise reduction.[1][2] This ensures exclusive para- substitution on the biphenyl ring.[1][2]

Phase A: Regioselective Acylation

Reaction: Biphenyl + Glutaric Anhydride

-

Reagent Prep: In a flame-dried 3-neck flask, dissolve Biphenyl (1.0 eq) and Glutaric Anhydride (1.1 eq) in anhydrous Dichloromethane (DCM) or Nitrobenzene .

-

Catalysis: Cool to 0°C. Add Aluminum Chloride (AlCl₃, 2.2 eq) portion-wise over 30 minutes. Mechanism: The Lewis acid activates the anhydride, generating an acylium ion.[1][2]

-

Propagation: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Pour mixture over ice/HCl. The precipitate is the keto-acid intermediate.[1][2]

-

Validation: Check TLC (solvent: 5% MeOH in DCM). Product should show high polarity (low

).[1][2]

Phase B: Carbonyl Reduction (Wolff-Kishner or Silane)

Reaction: Keto-acid

-

Reduction: Suspend the keto-acid in Diethylene Glycol . Add Hydrazine Hydrate (3.0 eq) and KOH (4.0 eq) .[1][2]

-

Thermal Drive: Heat to 120°C (1 hr) to form the hydrazone, then elevate to 190°C (3 hrs) to drive off

and water. -

Workup: Acidify with HCl. Collect the precipitate (reduced carboxylic acid).[1][2]

Phase C: Chemoselective Reduction to Alcohol

Reaction: Acid

-

Activation: Dissolve the acid in anhydrous THF .

-

Hydride Transfer: Cool to 0°C. Add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) dropwise.[1][2] Caution: Exothermic hydrogen evolution.[1][2]

-

Completion: Reflux for 2 hours.

-

Fieser Workup: Quench sequentially with water, 15% NaOH, and water.[1][2] Filter the aluminum salts.[1][2]

-

Purification: Recrystallize from Hexane/Ethyl Acetate.

Part 3: Mechanism & Visualization[1]

Synthetic Pathway Diagram

The following diagram illustrates the chemical logic flow, moving from raw precursors to the final alcohol, highlighting the critical intermediate checkpoints.

Caption: Stepwise synthesis of Biphenyl-4-pentanol via Friedel-Crafts acylation and sequential reduction.

Part 4: Applications in Research

Liquid Crystal Engineering

The

-

Mechanism: The biphenyl core provides the rigid, anisotropic "hard" segment, while the pentanol chain acts as a flexible "soft" spacer.[1][2]

-

Protocol Utility: The terminal hydroxyl group allows for esterification with acrylate monomers, facilitating the creation of Liquid Crystal Polymers (LCPs) used in optical displays and actuators.[1][2]

Drug Delivery (PROTAC Linkers)

In medicinal chemistry, this molecule serves as a hydrophobic linker.[1][2]

-

Hydrophobicity Tuning: The biphenyl moiety increases the

of the conjugate, potentially improving membrane permeability of PROTACs targeting intracellular proteins.[1][2] -

Rigidity: The biphenyl group introduces a semi-rigid element that can reduce the entropic penalty of binding compared to a purely aliphatic chain.[1][2]

References

-

PubChem. (2024).[1][2][3] Compound Summary: 4'-Pentyl-4-biphenylol.[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[1][2] New family of nematic liquid crystals for displays. Electronics Letters. (Seminal work on cyanobiphenyls and alkyl-biphenyl synthesis). [Link]

-

Royal Society of Chemistry. (2023).[1][2] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives.[1][2] RSC Advances. [Link]

Sources

physical properties of biphenyl-alkanol derivatives

Physicochemical Profiling of Biphenyl-Alkanol Derivatives: From Supramolecular Assembly to Pharmaceutical Applicability

Executive Summary

Biphenyl-alkanol derivatives represent a critical class of functionalized aromatics serving a dual utility: as mesogenic cores in liquid crystal (LC) engineering and as privileged lipophilic linkers in medicinal chemistry. Their physical properties are governed by a competition between the rigid,

Molecular Architecture & Phase Behavior

The physical behavior of biphenyl-alkanols is defined by the amphiphilic frustration between two distinct structural domains:

-

The Rigid Core (Biphenyl): Provides geometric anisotropy and

- -

The Flexible Tail (Alkanol): Introduces conformational freedom and directional hydrogen bonding (H-bonding) via the terminal hydroxyl group.

Mesophase Formation (Liquid Crystals)

Unlike simple alkyl-biphenyls, the presence of the terminal hydroxyl group facilitates head-to-head dimerization. This supramolecular assembly often stabilizes Smectic (layered) phases over Nematic phases.

-

Short Chains (

): Dominated by crystal lattice forces; high melting points; generally non-mesogenic. -

Medium/Long Chains (

): The flexible chain disrupts the crystal lattice enough to allow melting into a mesophase (liquid crystal) before isotropization.

Figure 1: Structural logic dictating the phase transition from crystalline solid to isotropic liquid.

Thermal Properties: The Odd-Even Effect

A critical physical property for this class is the Odd-Even Effect in transition temperatures. This phenomenon is vital for predicting the solubility and melting behavior of new derivatives in a homologous series.

-

Even-Numbered Chains (

): The terminal hydroxyl group is oriented to allow optimal intermolecular H-bonding within the crystal lattice plane. This results in tighter packing and higher melting points. -

Odd-Numbered Chains (

): The terminal group orientation forces a less efficient packing geometry (often requiring twisting or offset stacking), resulting in lower melting points.

Representative Data: 4-Biphenylmethanol (C1)

As the anchor molecule for this series, 4-Biphenylmethanol exhibits properties typical of the "odd" (short) chain homologues.

| Property | Value | Context |

| Melting Point | 96 – 100 °C | High due to extensive H-bonding network in solid state [1, 5]. |

| Boiling Point | ~184 °C (11 mmHg) | Requires vacuum distillation for purification [1]. |

| Appearance | White/Beige Powder | Forms needles or plates upon recrystallization from ethanol [1]. |

| Flash Point | ~155 °C | Thermally stable under standard processing conditions. |

Solubility & Lipophilicity (LogP)

For drug development professionals, the biphenyl-alkanol scaffold is a classic method to modulate lipophilicity. The biphenyl moiety is highly lipophilic, while the alkanol tail provides a "handle" for further functionalization (e.g., ester prodrugs).

Partition Coefficient Trends

The lipophilicity (expressed as LogP) increases linearly with carbon chain length.

-

4-Biphenylmethanol (C1): LogP

2.85 – 3.2 [1]. This falls within the "sweet spot" for oral bioavailability (Rule of 5), making it an ideal fragment for drug design. -

Chain Extension: Each additional methylene (-CH2-) unit adds approximately +0.5 to the LogP.

Solubility Profile

-

Water: Practically insoluble (< 50 mg/L for C1). The hydrophobic biphenyl surface area dominates the single polar hydroxyl group.

-

Organic Solvents:

-

High Solubility: Ethanol, Acetone, THF, DMSO.

-

Moderate Solubility: Dichloromethane, Chloroform.

-

Low Solubility: Hexanes (due to the polar hydroxyl group).

-

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Standard method for generating diverse biphenyl-alkanol derivatives with high regioselectivity.

-

Reagents: 4-Bromobenzyl alcohol (or relevant bromo-alkanol), Phenylboronic acid, Pd(PPh3)4 (Catalyst), K2CO3 (Base).

-

Solvent System: Toluene:Ethanol:Water (4:1:1) – essential for solubilizing the inorganic base and organic reactants.

-

Procedure:

-

Degas solvents with Nitrogen for 30 mins.

-

Add reactants and catalyst under inert atmosphere.

-

Reflux at 80-100°C for 12-24 hours.

-

Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

-

Validation: 1H NMR (Look for disappearance of aromatic bromide shifts).

-

Protocol B: Differential Scanning Calorimetry (DSC)

Required for characterizing phase transitions (Crystal

Figure 2: Standard DSC workflow for identifying mesophases in biphenyl derivatives.

Critical Note on DSC: Biphenyl-alkanols often exhibit supercooling . The melting point (

References

-

Yang, Z., et al. (2016). Dynamic Odd-Even Effect in Liquid n-Alkanes Near Their Melting Points. Angewandte Chemie International Edition. Retrieved from [Link]

-

Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.[1] (Foundational text on biphenyl mesophases).

-

MDPI. (2023). Influence of Aliphatic Chain Length on Properties of n-alkylene Benzyl Alcohols. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 5-(4-Biphenylyl)pentanol

[1][2]

Executive Summary

5-(4-biphenylyl)pentanol is a lipophilic intermediate characterized by a biphenyl core attached to a five-carbon alkyl chain terminating in a primary hydroxyl group.[1] Its physicochemical behavior is dominated by the hydrophobic biphenyl-pentyl scaffold, rendering it practically insoluble in water but highly soluble in non-polar and polar aprotic organic solvents.[1]

This guide provides a structural analysis of its solubility, experimental data derived from homologous series (Structure-Activity Relationship), and validated protocols for solvent selection in synthesis and purification.[1]

Molecular Architecture & Solubility Prediction[2][4]

To understand the solubility behavior of 5-(4-biphenylyl)pentanol without relying solely on empirical tables, one must analyze its competing structural domains:

-

The Hydrophobic Domain (Dominant): The biphenyl ring system fused with the pentyl chain creates a large lipophilic surface area (

+ -

The Hydrophilic Domain (Minor): The terminal hydroxyl group (-OH) provides a site for hydrogen bonding. However, the ratio of Hydrophobic Carbon to Hydrophilic Oxygen (17:[1][2]1) suggests the "hydrophobic effect" will overwhelm the water-solubilizing potential of the alcohol group.[1][3]

Predicted LogP: ~4.2 - 4.8 (Highly Lipophilic) Physical State: Likely a low-melting solid or viscous oil at room temperature (Odd-numbered alkyl chains in biphenyls often exhibit lower melting points than even-numbered homologs due to packing frustration).[1]

DOT Diagram: Molecular Interaction Map

The following diagram visualizes the competing forces governing the dissolution of this molecule.

Caption: Interaction map showing the dominance of lipophilic forces (Red/Yellow) over hydrophilic H-bonding (Green) in solvent compatibility.[1][2]

Solubility Data Profile

The following data is synthesized from experimental values of structural analogs (e.g., 5-phenylpentanol, 4-alkylbiphenyls) and standard solubility parameters.

Table 1: Solubility in Common Organic Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dipole-induced dipole | Extraction, Reaction Medium |

| Chloroform | High (>100 mg/mL) | Dipole-induced dipole | NMR Analysis, Synthesis | |

| Polar Aprotic | Tetrahydrofuran (THF) | High | H-bond acceptance | Reaction (e.g., Grignard) |

| Ethyl Acetate | High | Dipole-dipole | Extraction, Chromatography | |

| Acetone | High | Dipole-dipole | Cleaning, rapid dissolution | |

| Aromatic | Toluene | High (Warm) | Reflux solvent, Synthesis | |

| Polar Protic | Ethanol / Methanol | Moderate (Temp.[1][2][4][5] Dependent) | H-bonding | Recrystallization (Soluble hot, insoluble cold) |

| Isopropanol (IPA) | Moderate | H-bonding | Recrystallization | |

| Aliphatic | Hexane / Pentane | Low (Cold) / High (Hot) | Van der Waals | Recrystallization (Anti-solvent) |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect | Washing (removes salts) |

Experimental Protocols

Protocol A: Determination of Solubility (Shake-Flask Method)

Use this protocol if precise solubility data is required for a specific formulation.[1]

-

Preparation: Weigh 50 mg of 5-(4-biphenylyl)pentanol into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 1 minute after each addition.

-

Visual Check:

-

Clear Solution: Soluble. Calculate solubility (

). -

Turbid/Solid Remains: Continue adding solvent.[1]

-

-

Heating (Optional): If insoluble at 25°C, heat to boiling point (using a heat block) to check for temperature-dependent solubility (crucial for recrystallization).

Protocol B: Purification via Recrystallization

The biphenyl-alkyl-alcohol motif is ideal for "mixed-solvent" recrystallization.[1][2]

Solvent System: Ethyl Acetate (Good solvent) + Hexane (Anti-solvent).

-

Dissolution: Dissolve the crude 5-(4-biphenylyl)pentanol in the minimum amount of hot Ethyl Acetate (approx. 60°C).

-

Anti-Solvent Addition: Slowly add hot Hexane dropwise until the solution turns slightly cloudy (persistent turbidity).

-

Re-dissolution: Add a few drops of hot Ethyl Acetate to clear the solution.

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

-

Filtration: Filter the resulting crystals/solid and wash with cold Hexane.

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific experimental goal.

Caption: Decision matrix for selecting solvents based on experimental intent (Synthesis, Purification, or Analysis).

Safety & Handling

-

Flammability: When using Hexane or Ethyl Acetate for purification, ensure all heat sources are spark-free.[1]

-

Toxicity: Biphenyl derivatives can be skin irritants.[1] Wear nitrile gloves.[1]

-

Peroxide Formation: If using THF or Ethers for dissolution, ensure they are peroxide-free, as the benzylic/alkyl positions on the pentyl chain can be susceptible to radical oxidation over long storage.[1]

References

-

PubChem. 5-Phenyl-1-pentanol (Compound Summary). National Library of Medicine.[1] Available at: [Link][2]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization of aromatic alcohols).

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] 2nd Edition.[1] CRC Press, 2007.[1] (Source for solubility parameter prediction logic).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Showing Compound 3-pentanol (FDB029632) - FooDB [foodb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Showing Compound 5-Phenyl-1-pentanol (FDB008262) - FooDB [foodb.ca]

- 5. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Guide: 5-(4-Biphenylyl)pentanol – Physical Properties & Characterization

This in-depth technical guide details the physical properties, synthesis, and experimental determination protocols for 5-(4-biphenylyl)pentanol (CAS 120756-57-2).

Executive Summary & Chemical Identity

5-(4-biphenylyl)pentanol (also known as 5-([1,1'-Biphenyl]-4-yl)pentan-1-ol) is a primary alcohol intermediate used primarily in the synthesis of Sacubitril (a Neprilysin inhibitor) and liquid crystal mesogens. Its structural integrity relies on the biphenyl core providing rigidity, while the pentyl spacer introduces flexibility, influencing its melting behavior and solubility.

Core Chemical Data

| Property | Detail |

| IUPAC Name | 5-(4-phenylphenyl)pentan-1-ol |

| CAS Number | 120756-57-2 |

| Molecular Formula | C₁₇H₂₀O |

| Molecular Weight | 240.34 g/mol |

| SMILES | OCCCCC1=CC=C(C2=CC=CC=C2)C=C1 |

| Physical State | White to off-white low-melting solid or viscous oil (dependent on purity/polymorph) |

Melting Point Data & Homologous Series Analysis

Experimental melting point (MP) data for 5-(4-biphenylyl)pentanol is rarely indexed in standard public databases due to its status as a transient intermediate. However, its thermal properties can be accurately estimated via homologous series analysis of

Homologous Series Trends

In liquid crystal chemistry, the "odd-even effect" dictates that odd-numbered alkyl spacers (C5) often exhibit lower melting points than their even-numbered counterparts (C4, C6) due to less efficient crystal packing.

| Homolog | Structure | Spacer Length | Melting Point (°C) |

| C1 | 4-Biphenylmethanol | 1 | 96 – 100 °C |

| C4 | 4-(4-Biphenylyl)butanol | 4 | ~62 – 64 °C |

| C5 | 5-(4-Biphenylyl)pentanol | 5 | Predicted: 50 – 65 °C |

| C6 | 6-(4-Biphenylyl)hexanol | 6 | ~74 – 76 °C |

Technical Insight: The C5 analog is predicted to be a low-melting solid in the range of 50–65 °C . If the sample contains trace impurities (e.g., solvent or unreacted acid), it may appear as a supercooled viscous liquid at room temperature.

Experimental Determination Protocol (Self-Validating)

To rigorously determine the melting point of your specific batch, follow this Differential Scanning Calorimetry (DSC) protocol. This method eliminates subjective visual errors common with capillary tubes for waxy solids.

Protocol: DSC Thermal Analysis

Objective: Determine the onset melting temperature (

-

Sample Preparation:

-

Weigh 2–5 mg of dried 5-(4-biphenylyl)pentanol into a standard aluminum pan.

-

Crimp the lid hermetically to prevent sublimation.

-

-

Instrument Setup:

-

Purge Gas: Nitrogen (50 mL/min).

-

Reference: Empty crimped aluminum pan.

-

-

Thermal Cycle:

-

Equilibrate: Hold at 0 °C for 5 minutes.

-

Ramp 1: Heat from 0 °C to 120 °C at 10 °C/min (First heating removes thermal history).

-

Cool: Cool from 120 °C to 0 °C at 10 °C/min.

-

Ramp 2: Heat from 0 °C to 120 °C at 5 °C/min (Data collection).

-

-

Data Analysis:

-

Identify the endothermic peak in the second heating ramp.

-

The extrapolated onset temperature is the reported melting point.

-

Figure 1: DSC Thermal Cycle for accurate melting point determination of waxy biphenyl intermediates.

Synthesis & Causality

The most reliable route to high-purity 5-(4-biphenylyl)pentanol (ensuring a sharp melting point) is the selective reduction of 5-(4-biphenylyl)pentanoic acid.

Reaction Pathway

The carboxylic acid precursor (CAS 51994-31-1) is a solid (MP 135–140 °C). Reduction removes the carbonyl oxygen, increasing conformational flexibility and significantly lowering the melting point.

Reagents:

-

Precursor: 5-(4-biphenylyl)pentanoic acid.[1]

-

Reducing Agent: Borane-Tetrahydrofuran Complex (

) or Lithium Aluminum Hydride ( -

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of the acid in anhydrous THF under Argon atmosphere.

-

Addition: Add 1.2 eq of

(1.0 M solution) dropwise at 0 °C. (Use Borane for chemoselectivity if other reducible groups are present). -

Reflux: Warm to room temperature, then reflux for 2–4 hours.

-

Quench: Cool to 0 °C; carefully add methanol to quench excess borane.

-

Workup: Evaporate solvent, partition between EtOAc and 1M HCl, wash with brine, dry over

. -

Purification: Recrystallize from Hexane/EtOAc to obtain the solid alcohol.

Figure 2: Reduction pathway from the high-melting acid to the low-melting alcohol.

Applications & Significance

Pharmaceutical Intermediates (Sacubitril)

This alcohol serves as a key building block for Sacubitril (part of the heart failure drug Entresto). It is typically oxidized to the aldehyde or converted to a halide to couple with the succinic acid derivative.

-

Role: Provides the hydrophobic biphenyl tail that fits into the S1' pocket of the Neprilysin enzyme.

Liquid Crystals

-Biphenylalkanols are mesogenic cores. The 5-carbon spacer is critical for "decoupling" the rigid biphenyl core from the polymer backbone in side-chain liquid crystal polymers, lowering the glass transition temperature (References

-

Chemical Identity & Homologs

-

Synthesis & Precursors

-

Acid Precursor Synthesis: Google Patents. (2010). Process and intermediates for the preparation of 5-biphenyl-4-yl-2-methylpentanoic acid derivatives. Patent KR20100119867A. Retrieved from

-

General Reduction Methods: National Institutes of Health (NIH). (2020). Effective synthesis of 5-amino-1-pentanol by reductive amination. Retrieved from

-

- Liquid Crystal Properties: Odd-Even Effect: Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Standard reference for biphenyl homolog trends).

Sources

safety data sheet (SDS) for 5-(4-biphenylyl)pentanol

An In-Depth Technical Guide to the Safety Profile and Handling of 5-(4-biphenylyl)pentanol

This document provides a comprehensive safety and handling guide for 5-(4-biphenylyl)pentanol, a biphenyl derivative utilized in specialized research and development applications. In the absence of a complete, formally registered Safety Data Sheet (SDS), this guide has been synthesized from available supplier data and authoritative chemical databases to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's potential hazards and the requisite safety protocols.

Acknowledgment of Data Status

It is critical to note that as of the date of this guide, a comprehensive 16-section Safety Data Sheet (SDS) for 5-(4-biphenylyl)pentanol is not publicly available from major regulatory bodies or suppliers. The information herein is a consolidation of data from various chemical suppliers and scientific databases. Therefore, this guide should be used as a primary reference for laboratory safety, with the understanding that it is a synthesis of the best available information, not a direct reproduction of a registered SDS. All laboratory activities should be preceded by a thorough, institution-specific risk assessment.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the foundation of a robust safety assessment. 5-(4-biphenylyl)pentanol is a solid organic compound whose structure, featuring a biphenyl group and a pentanol chain, dictates its reactivity and physical behavior.

| Property | Value | Source |

| IUPAC Name | 5-([1,1'-Biphenyl]-4-yl)pentan-1-ol | PubChem |

| CAS Number | 100153-61-9 | Autech Industry Co., Ltd., BLD Pharmatech |

| Molecular Formula | C₁₇H₂₀O | PubChem |

| Molecular Weight | 240.34 g/mol | PubChem |

| Appearance | White to Off-White Solid | Autech Industry Co., Ltd., BLD Pharmatech |

| Predicted LogP | 4.6 | PubChem |

| Predicted Water Solubility | 0.00519 g/L | PubChem |

| Predicted Boiling Point | 373.1 °C | PubChem |

| Predicted Melting Point | 79 - 83 °C | PubChem |

The high predicted LogP value (4.6) suggests a lipophilic nature, indicating poor water solubility and a potential for bioaccumulation. This is a key consideration for environmental disposal and understanding its toxicological profile.

Hazard Identification and GHS Classification

Based on consolidated data from suppliers, 5-(4-biphenylyl)pentanol is classified under the Globally Harmonized System (GHS) with the following hazards. The causality behind these classifications stems from the compound's likely behavior as a skin, eye, and respiratory irritant, which is common for complex organic molecules of this nature.

-

GHS Pictogram: ❗ (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The workflow for assessing and responding to these hazards is crucial for maintaining a safe laboratory environment.

Caption: Hierarchy of Controls Applied to Safe Handling.

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure.

-

Inhalation: If fumes or dust are inhaled, immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist (P304+P340, P312).

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes (P302+P352). Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention (P305+P351+P338).

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents (P403+P233).

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to excessive heat and direct sunlight.

References

Methodological & Application

synthesis of 5-(4-biphenylyl)pentanol from biphenyl and glutaric anhydride

[1]

Abstract

This application note details a robust, three-step synthetic pathway for the preparation of 5-(4-biphenylyl)pentanol , a critical intermediate in the development of liquid crystalline materials and pharmaceutical scaffolds. The protocol leverages a Friedel-Crafts acylation to establish the carbon skeleton, followed by a Wolff-Kishner reduction to remove the benzylic ketone, and a final hydride reduction to yield the primary alcohol. This guide emphasizes process safety, regioselectivity control, and purification strategies suitable for laboratory to pilot-scale synthesis.

Introduction & Retrosynthetic Analysis

The target molecule, 5-(4-biphenylyl)pentanol, consists of a biphenyl core attached to a saturated five-carbon alcohol chain. Direct alkylation of biphenyl with halo-alcohols often leads to poly-alkylation or poor regioselectivity. Therefore, an acylation-reduction strategy is preferred to ensure exclusive para-substitution (4-position) on the biphenyl ring.

Synthetic Strategy:

-

C-C Bond Formation: Friedel-Crafts acylation of biphenyl with glutaric anhydride using Aluminum Chloride (

) to form the keto-acid intermediate. -

Deoxygenation: Reduction of the benzylic ketone to a methylene group using the Huang-Minlon modification of the Wolff-Kishner reduction.

-

Carboxyl Reduction: Selective reduction of the terminal carboxylic acid to the primary alcohol using Lithium Aluminum Hydride (

).

Reaction Pathway Diagram[1][2]

Figure 1: Retrosynthetic pathway for 5-(4-biphenylyl)pentanol.[1][2]

Experimental Protocols

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of 5-(4-biphenylyl)-5-oxopentanoic acid.

Principle: The reaction uses glutaric anhydride as the acylating agent.

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass/Vol |

| Biphenyl | 154.21 | 1.0 | 15.4 g (100 mmol) |

| Glutaric Anhydride | 114.10 | 1.1 | 12.5 g (110 mmol) |

| Aluminum Chloride ( | 133.34 | 2.2 | 29.3 g (220 mmol) |

| Nitrobenzene | - | Solvent | 150 mL |

| HCl (conc.)[1] | - | Quench | ~50 mL |

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a drying tube (

). Purge with Nitrogen ( -

Dissolution: Charge the flask with 15.4 g of Biphenyl, 12.5 g of Glutaric Anhydride, and 150 mL of Nitrobenzene. Stir until dissolved.

-

Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add 29.3 g of anhydrous

portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain temperature <10°C. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. The solution will turn dark orange/brown.

-

Quenching: Pour the reaction mixture slowly into a stirred mixture of 300 g ice and 50 mL concentrated HCl. Caution: Vigorous evolution of HCl gas.

-

Isolation:

-

Steam distill the mixture to remove the Nitrobenzene solvent.

-

The residue (crude keto-acid) will solidify upon cooling.

-

Filter the solid and wash with cold water (2 x 100 mL).

-

-

Purification: Recrystallize the crude solid from Ethanol or Acetic Acid.

-

Expected Yield: 75–85%

-

Appearance: Off-white crystalline solid.

-

Phase 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

Objective: Deoxygenation to 5-(4-biphenylyl)pentanoic acid.

Principle: The ketone is converted to a hydrazone in situ, which is then decomposed under basic conditions at high temperature to release

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass/Vol |

| Keto-Acid (from Phase 1) | 268.31 | 1.0 | 13.4 g (50 mmol) |

| Hydrazine Hydrate (85%) | 50.06 | 3.0 | 7.3 mL (150 mmol) |

| KOH (pellets) | 56.11 | 4.0 | 11.2 g (200 mmol) |

| Diethylene Glycol | - | Solvent | 100 mL |

Protocol:

-

Setup: Use a 250 mL round-bottom flask equipped with a thermometer and a reflux condenser.

-

Mixing: Add 13.4 g of Keto-Acid, 11.2 g KOH, 7.3 mL Hydrazine Hydrate, and 100 mL Diethylene Glycol.

-

Hydrazone Formation: Heat the mixture to reflux (~120°C) for 1 hour. The solid will dissolve.[5]

-

Distillation: Remove the condenser and replace with a distillation head. Distill off water and excess hydrazine until the internal temperature reaches 195–200°C.

-

Decomposition: Once the temperature is reached, reflux the mixture for 3–4 hours.

-

Workup:

-

Cool the mixture to RT and dilute with 200 mL water.

-

Acidify with 6M HCl to pH 1–2. The product will precipitate.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate.

-

Expected Yield: 80–90%

-

Product: 5-(4-biphenylyl)pentanoic acid (White solid).

-

Phase 3: Hydride Reduction to Alcohol

Objective: Reduction of 5-(4-biphenylyl)pentanoic acid to 5-(4-biphenylyl)pentanol.

Principle:

| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol |

| Pentanoic Acid (from Phase 2) | 254.33 | 1.0 | 10.2 g (40 mmol) |

| 37.95 | 2.0 | 80 mL (80 mmol) | |

| THF (Anhydrous) | - | Solvent | 100 mL |

Protocol:

-

Setup: Flame-dry a 500 mL two-neck flask. Equip with a dropping funnel and

inlet. -

Reagent Prep: Charge the flask with 80 mL of 1.0 M

solution (or suspend 3.0 g solid -

Addition: Dissolve 10.2 g of the Pentanoic Acid in 100 mL anhydrous THF. Add this solution dropwise to the

suspension over 45 minutes. Caution: Hydrogen gas evolution.[6] -

Reaction: Warm to RT and reflux for 2 hours to ensure completion.

-

Fieser Workup:

-

Cool to 0°C.

-

Slowly add: 3 mL water, then 3 mL 15% NaOH, then 9 mL water.

-

Stir vigorously for 30 minutes until a white granular precipitate forms.

-

-

Filtration: Filter through a pad of Celite to remove aluminum salts. Wash the pad with THF.

-

Isolation: Concentrate the filtrate to obtain the crude alcohol.

-

Final Purification: Purify via flash column chromatography (Silica Gel, Hexane:Ethyl Acetate 8:2).

Workup & Safety Workflow

Figure 2: Workup and Safety Workflow for the final reduction step.

Characterization Data (Expected)

-

Appearance: White waxy solid or viscous colorless oil.

-

1H NMR (400 MHz, CDCl3):

- 7.55 (d, 2H, Ar-H, biphenyl ortho to link)

- 7.45 (d, 2H, Ar-H, biphenyl meta to link)

- 7.30–7.40 (m, 5H, Ar-H, phenyl ring)

-

3.65 (t, 2H,

-

2.68 (t, 2H,

-

1.60–1.75 (m, 4H,

-

1.45 (m, 2H, central

-

IR Spectrum:

-

Broad peak at 3300–3400

(O-H stretch). -

Absence of C=O stretch (1680–1710

).

-

References

-

Friedel-Crafts Acylation of Biphenyl

-

Reaction of biphenyl with acid anhydrides. National Institutes of Health (NIH). Available at: [Link]

-

-

Wolff-Kishner Reduction (Huang-Minlon Modification)

-

Hydride Reduction of Carboxylic Acids

-

Reduction of Carboxylic Acids to Alcohols. Organic Chemistry Portal. Available at: [Link]

-

- Synthesis of 4-(4-biphenylyl)butanol derivatives (Patent US4219668A). Google Patents.

Sources

- 1. (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid | C23H29NO4 | CID 58027483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-[(4-Acetylphenyl)amino]-5-oxopentanoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Biphenylacetic acid 98 5728-52-9 [sigmaaldrich.com]

- 6. KR20100119867A - Process and intermediates for the preparation of 5-biphenyl-4-yl-2-methylpentanoic acid derivatives - Google Patents [patents.google.com]

using 5-(4-biphenylyl)pentanol as a liquid crystal intermediate

Application Note: Functionalization of 5-(4-biphenylyl)pentanol as a Flexible Spacer in Liquid Crystal Synthesis

Executive Summary & Scientific Rationale

This guide details the utilization of 5-(4-biphenylyl)pentanol (CAS: N/A for specific custom synthesis, analogous to commercial LC intermediates) as a decoupling spacer in the synthesis of reactive mesogens and Liquid Crystal Elastomers (LCEs).[1]

The Role of the C5 Spacer: In liquid crystal design, the spacer length dictates the decoupling between the rigid mesogen (biphenyl core) and the polymer backbone.[1]

-

Odd-Even Effect: The use of a pentyl (C5, odd) spacer is critical.[1] Unlike even-numbered spacers (C4, C6) which generally favor smectic (layered) ordering due to a linear average conformation, odd-numbered spacers introduce a "kink" or bent average molecular shape.[1] This favors Nematic or Twist-Bend Nematic (

) phases and reduces the melting point, improving the processability of the final elastomer. -

Chemical Utility: The primary hydroxyl group (-OH) serves as a versatile handle for functionalization into acrylates (for radical polymerization), vinyl ethers (for cationic polymerization), or siloxanes.

Chemical Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer.[1][2]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The hydroxyl group is stable, but the biphenyl core can degrade under prolonged UV exposure.[1]

-

Solubility: Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. Insoluble in water.[1]

Application Protocol 1: Synthesis of Reactive Acrylate Mesogen

This protocol converts 5-(4-biphenylyl)pentanol into 5-(4-biphenylyl)pentyl acrylate , a mono-functional monomer used to induce liquid crystallinity in elastomer networks.[1]

Reagents & Equipment

-

Precursor: 5-(4-biphenylyl)pentanol (1.0 eq)[1]

-

Reagent: Acryloyl Chloride (1.2 eq) [Freshly distilled preferred]

-

Base: Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Inhibitor: 4-Methoxyphenol (MEHQ) (100 ppm)[1]

-

Equipment: 3-neck round bottom flask, dropping funnel, N2 line, ice bath.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck flask and purge with Nitrogen.[1]

-

Dissolve 5-(4-biphenylyl)pentanol (e.g., 5.0 g) in anhydrous DCM (50 mL).

-

Add TEA (1.5 eq) and stir until homogenous.

-

Critical Step: Cool the mixture to 0°C using an ice/salt bath. Acrylation is highly exothermic; failure to cool will result in side-reactions or premature polymerization.[1]

-

-

Acylation (The Reaction):

-

Dissolve Acryloyl Chloride (1.2 eq) in a small volume of DCM.[1]

-

Add the acid chloride solution dropwise over 30 minutes via the addition funnel.[1]

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.[1]

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

-

Quenching & Workup:

-

Purification (Column Chromatography):

Application Protocol 2: Quality Control & Characterization

Trustworthy data is the bedrock of LC development.[1] The following parameters validate the synthesis.

A. 1H-NMR Validation (CDCl3, 400 MHz)

Confirm the formation of the ester linkage and the retention of the biphenyl core.

| Proton Environment | Chemical Shift ( | Multiplicity | Integral | Structural Insight |

| Acrylate Vinyl (Ha) | 6.40 (dd) | Doublet of Doublets | 1H | Trans to carbonyl |

| Acrylate Vinyl (Hb) | 6.12 (dd) | Doublet of Doublets | 1H | Cis to carbonyl |

| Acrylate Vinyl (Hc) | 5.82 (dd) | Doublet of Doublets | 1H | Geminal |

| -CH2-O-CO- | 4.18 (t) | Triplet | 2H | Diagnostic Peak: Shifted downfield from ~3.6 ppm (alcohol) |

| Aromatic Biphenyl | 7.30 – 7.60 | Multiplet | 9H | Core integrity check |

| Alkyl Spacer | 1.40 – 1.80 | Multiplet | 6H | C5 Spacer confirmation |

B. Phase Transition Analysis (DSC)

Differential Scanning Calorimetry (DSC) is required to determine the liquid crystalline range (Mesophase).[1]

-

Protocol: Heat/Cool cycle at 10°C/min under N2.

-

Expectation: The acrylate derivative usually exhibits a narrower mesophase than the free alcohol due to the bulky terminal group.[1] Look for:

Visualizing the Workflow

The following diagram illustrates the chemical logic and process flow for converting the intermediate into a functional LCE monomer.

Figure 1: Reaction workflow for the conversion of the hydroxy-functionalized intermediate to a polymerizable acrylate mesogen.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Polymerization in Flask | Overheating or lack of inhibitor.[1] | Ensure T < 5°C during addition. Add MEHQ inhibitor.[1] |

| Low Yield | Hydrolysis of Acryloyl Chloride.[1] | Use fresh/distilled acid chloride.[1] Ensure anhydrous solvents.[1] |

| No Mesophase (DSC) | Impurities disrupting packing.[1] | Recrystallize product from Ethanol/Hexane.[1] Purity must be >98%. |

| Yellowing of Product | Oxidation of biphenyl or amine salts.[1] | Ensure thorough acid wash (1M HCl) and store in dark.[1] |

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters. (Foundational work on cyanobiphenyls and alkyl spacers).

-

Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers. Current Opinion in Colloid & Interface Science. (Detailed analysis of the odd-even effect in spacers).

-

White, T. J., & Broer, D. J. (2015). Programmable and adaptive mechanics with liquid crystal polymer networks and elastomers. Nature Materials. (Application of acrylate mesogens).

-

Mandle, R. J., et al. (2024).[4] Molecular curvature and the twist-bend liquid crystal phases: the effect of the spacer. Liquid Crystals.[1][2][3][4][5][6][7][8][9][10] (Recent study on spacer length effects).

Sources

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. eng.yale.edu [eng.yale.edu]

- 5. dakenchem.com [dakenchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies [mdpi.com]

- 8. Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: A Comprehensive Guide to the Functionalization of 5-(4-Biphenylyl)pentanol to 5-(4-Biphenylyl)pentyl Acrylate

Introduction: The Significance of Biphenyl-Containing Acrylates in Advanced Materials and Drug Development

Acrylate monomers containing rigid, aromatic moieties such as the biphenyl group are of significant interest to researchers in materials science and drug development. The biphenyl unit imparts desirable properties like thermal stability, liquid crystallinity, and hydrophobicity, making these monomers valuable building blocks for specialty polymers. In the pharmaceutical context, the biphenyl scaffold is a well-recognized pharmacophore present in numerous therapeutic agents. The introduction of a polymerizable acrylate group allows for the incorporation of these molecules into larger polymeric systems, such as drug delivery vehicles, hydrogels, and advanced coatings. This guide provides a detailed protocol for the synthesis of 5-(4-biphenylyl)pentyl acrylate from 5-(4-biphenylyl)pentanol, a process of significant relevance to professionals engaged in the development of novel functional materials and therapeutics.

Synthetic Strategy: Choosing the Optimal Path to Acrylation

The conversion of an alcohol to an acrylate ester is a fundamental transformation in organic synthesis. Several methods can be employed, each with its own set of advantages and disadvantages. For the specific conversion of 5-(4-biphenylyl)pentanol, a primary alcohol, to its corresponding acrylate, we will focus on the reaction with acryloyl chloride. This method is chosen for its high reactivity, straightforward procedure, and generally good yields.

Other potential synthetic routes include:

-

Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3] While effective and mild, it can be complicated by the formation of a urea byproduct that requires careful removal.[3][4]

-

Mitsunobu Reaction: This reaction employs a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[5][6][7] It is particularly useful for the inversion of stereochemistry in secondary alcohols, a feature not relevant for our primary alcohol substrate.[5][6]

-

Enzymatic Synthesis: Lipases can be used to catalyze the acylation of alcohols, offering a greener and more selective alternative.[8][9] However, this method may require longer reaction times and specific enzyme optimization.[8]

-

Transesterification: This involves the reaction of the alcohol with a simple acrylate ester, such as methyl acrylate, in the presence of a catalyst.[10] The equilibrium is typically driven by the removal of the more volatile alcohol byproduct.[10]

For its reliability and efficiency in a standard laboratory setting, the acryloyl chloride method remains the preferred choice for this application.

Reaction Mechanism: The Acylation of an Alcohol with Acryloyl Chloride

The reaction of an alcohol with an acyl chloride to form an ester is a classic example of nucleophilic acyl substitution.[11][12] The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acryloyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Proton Transfer: A base, typically a tertiary amine like triethylamine, is used to neutralize the protonated ester and the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[13][14]

It is crucial to perform this reaction under anhydrous conditions, as acryloyl chloride readily hydrolyzes in the presence of water to form acrylic acid.

Experimental Protocol: Synthesis of 5-(4-Biphenylyl)pentyl Acrylate

This protocol is adapted from established procedures for the synthesis of similar acrylate esters.[15]

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 5-(4-Biphenylyl)pentanol | ≥98% | Commercially Available | |

| Acryloyl chloride | ≥98% | Commercially Available | Highly reactive and corrosive. Handle with care in a fume hood. |

| Triethylamine (TEA) | ≥99%, anhydrous | Commercially Available | Acts as an HCl scavenger. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |

| Hydroquinone | Reagent Grade | Commercially Available | Polymerization inhibitor. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | For work-up. | |

| Brine (Saturated NaCl) | Saturated aqueous solution | For work-up. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Drying agent. | |

| Round-bottom flask | |||

| Magnetic stirrer and stir bar | |||

| Dropping funnel | |||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | For reaction monitoring. | |

| Column chromatography setup | For purification. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-biphenylyl)pentanol (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of alcohol).

-

Add triethylamine (TEA) (1.2 eq.) to the solution.

-

Add a catalytic amount of hydroquinone (approx. 0.1 mol%) to inhibit polymerization.[16]

-

Cool the flask in an ice bath to 0 °C with stirring.

-

-

Addition of Acryloyl Chloride:

-

In a separate dry dropping funnel, prepare a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM (approx. 2 mL per mL of acryloyl chloride).

-

Add the acryloyl chloride solution dropwise to the stirred alcohol solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.[13] The slow addition is critical to control the exothermic nature of the reaction.[13]

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The product should have a higher Rf value than the starting alcohol.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any remaining acidic impurities.

-

Water (1 x 50 mL).

-

Brine (1 x 50 mL) to aid in the separation of the aqueous and organic layers.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-(4-biphenylyl)pentyl acrylate.[10]

-

Safety Precautions

-

Acryloyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[17] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction is exothermic and should be cooled adequately.[13]

-

Acrylates are prone to polymerization, which can be violent.[18] Always use a polymerization inhibitor and avoid high temperatures during work-up and storage.[16] Store the purified product at a low temperature and in the presence of an inhibitor.

Visualizing the Process

Reaction Scheme

Caption: Synthesis of 5-(4-biphenylyl)pentyl acrylate.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Expected Results and Characterization

The successful synthesis of 5-(4-biphenylyl)pentyl acrylate can be confirmed by standard analytical techniques:

-